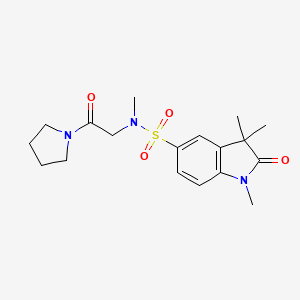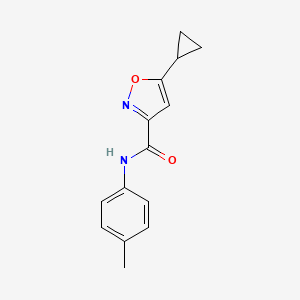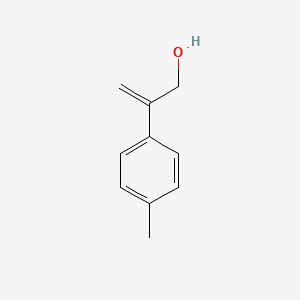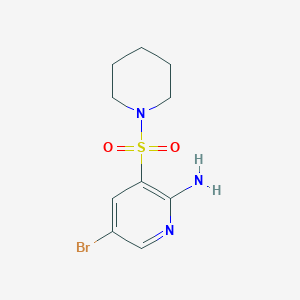
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a kinase inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the development and progression of B-cell malignancies.
Mechanism of Action
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide selectively targets the BTK pathway, which is crucial for the survival and proliferation of B-cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and survival of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis in B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation. This compound has also been shown to modulate the tumor microenvironment, leading to the inhibition of angiogenesis and the suppression of immune evasion mechanisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide is its selectivity for the BTK pathway, which reduces the risk of off-target effects. In addition, this compound has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic candidate. However, one limitation of this compound is the potential for resistance development, which may limit its long-term efficacy.
Future Directions
Future research directions for N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide include the development of combination therapies that target multiple pathways involved in B-cell malignancies. In addition, the identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from this therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties may help to optimize its efficacy and reduce the risk of resistance development.
Synthesis Methods
The synthesis of N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide involves a multi-step process that includes the reaction of 2,3,3-trimethylindolenine with chlorosulfonyl isocyanate, followed by the reaction with 2-oxo-2-pyrrolidin-1-yl acetic acid. The resulting compound is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl to produce the final product.
Scientific Research Applications
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
N,1,3,3-tetramethyl-2-oxo-N-(2-oxo-2-pyrrolidin-1-ylethyl)indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2)14-11-13(7-8-15(14)20(4)17(18)23)26(24,25)19(3)12-16(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHOEPTYWIIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)N(C)CC(=O)N3CCCC3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)



![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)

![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)





